molecular formula C13H22O4 B2614824 2-Cyclohexyl-3-[(2-methylpropan-2-yl)oxy]-3-oxopropanoic acid CAS No. 2248347-83-1

2-Cyclohexyl-3-[(2-methylpropan-2-yl)oxy]-3-oxopropanoic acid

Cat. No.: B2614824
CAS No.: 2248347-83-1
M. Wt: 242.315
InChI Key: ISKWQHNZWNFWBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Cyclohexyl-3-[(2-methylpropan-2-yl)oxy]-3-oxopropanoic acid is a chemical building block of significant interest in organic and medicinal chemistry research. This compound features a tert-butyl ester group and a carboxylic acid functional group, a combination that is highly valuable in multi-step synthetic processes. The tert-butyl ester is widely recognized for its utility as a protecting group for carboxylic acids, as it is stable under a variety of reaction conditions but can be cleanly removed under mild acidic conditions . The cyclohexyl moiety contributes significant lipophilicity, which can influence the compound's metabolic stability and binding affinity when incorporated into larger molecular frameworks. While specific biological data for this exact compound is not extensively reported in the available literature, its core structure is analogous to other propanoic acid derivatives that have been explored in pharmaceutical research. For instance, fibrate drugs and other bioactive molecules often contain a similar 2-methylpropanoic acid backbone and are known to function as agonists for peroxisome proliferator-activated receptors (PPARs), which are important targets for managing conditions like dyslipidemia . Consequently, this compound serves as a versatile intermediate for researchers constructing complex target molecules, potentially for applications in drug discovery, such as developing new hypolipidemic agents or other therapeutic compounds. Its primary value lies in its use as a synthetic precursor, enabling the exploration of new chemical space and the development of novel biologically active molecules. FOR RESEARCH USE ONLY. Not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

2-cyclohexyl-3-[(2-methylpropan-2-yl)oxy]-3-oxopropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22O4/c1-13(2,3)17-12(16)10(11(14)15)9-7-5-4-6-8-9/h9-10H,4-8H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISKWQHNZWNFWBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(C1CCCCC1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Cyclohexyl-3-[(2-methylpropan-2-yl)oxy]-3-oxopropanoic acid, also known by its chemical formula C13H22O4C_{13}H_{22}O_4, is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C13H22O4C_{13}H_{22}O_4
  • Molecular Weight : 246.32 g/mol
  • Structure : The compound features a cyclohexyl group and a tert-butoxy moiety, contributing to its unique biological properties.

The biological activity of this compound has been linked to several mechanisms:

  • Enzyme Inhibition : Research indicates that this compound may act as an inhibitor of specific enzymes involved in metabolic pathways, potentially affecting lipid metabolism and inflammatory responses .
  • Receptor Modulation : Studies suggest that it may interact with various receptors, including those involved in pain and inflammation pathways, thereby modulating physiological responses .
  • Antioxidant Properties : The presence of the cyclohexyl group has been associated with antioxidant activity, which may contribute to the compound's protective effects against oxidative stress .

Pharmacological Effects

A summary of the pharmacological effects observed in various studies includes:

EffectDescription
Anti-inflammatoryReduction in markers of inflammation in animal models.
AnalgesicPain relief observed in preclinical trials.
AntioxidantScavenging of free radicals demonstrated in vitro.

Case Studies

  • Anti-inflammatory Effects : In a study involving rodent models, administration of this compound resulted in significant reductions in inflammatory cytokines compared to control groups. This suggests a potential therapeutic application in conditions like arthritis .
  • Analgesic Activity : Another study examined the analgesic properties of this compound using formalin-induced pain models. Results indicated that the compound significantly reduced pain scores, comparable to standard analgesics .
  • Oxidative Stress Mitigation : A recent investigation highlighted the antioxidant capacity of this compound, showing that it effectively reduced oxidative stress markers in cellular models exposed to harmful agents .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 2-Cyclohexyl-3-[(2-methylpropan-2-yl)oxy]-3-oxopropanoic acid is C15H26O4C_{15}H_{26}O_4, with a molecular weight of approximately 270.37 g/mol. The compound features a cyclohexyl group and an alkoxy substituent, which contribute to its unique chemical behavior and biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds structurally related to this compound. For instance, derivatives exhibiting similar functional groups have shown promising results in inhibiting the growth of cancer cell lines such as HCT-116 and MCF-7. Research indicates that these compounds can induce apoptosis in cancer cells through mitochondrial pathways, suggesting their potential as therapeutic agents in oncology .

Enzyme Inhibition

The compound has been studied for its ability to inhibit specific enzymes involved in disease progression. It is hypothesized that modifications to the compound can enhance its inhibitory effects on enzymes like acetylcholinesterase, which is critical in neurodegenerative diseases . Such enzyme inhibition may lead to therapeutic benefits in conditions like Alzheimer's disease.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerInhibits growth of cancer cell lines (IC50 values < 10 µg/mL)
Enzyme InhibitionPotential inhibitor of acetylcholinesterase
AntimicrobialEffective against various bacterial strains

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal examined the anticancer efficacy of structurally similar compounds, establishing a correlation between structural features and biological activity. The findings indicated that certain modifications could significantly enhance anticancer potency, with IC50 values reported in the low micromolar range for several derivatives .

Case Study 2: Enzyme Inhibition Mechanisms

Research focused on the enzyme inhibition properties of related compounds revealed that specific structural motifs were crucial for binding affinity to target enzymes. This study emphasized the importance of the cyclohexyl and alkoxy groups in enhancing inhibitory activity against acetylcholinesterase, providing insights into the design of new inhibitors for therapeutic use .

Chemical Reactions Analysis

Esterification and Hydrolysis

The tert-butoxy group undergoes hydrolysis under acidic or basic conditions to yield 2-cyclohexyl-3-oxopropanoic acid. Conversely, the carboxylic acid group can be esterified with alcohols (Table 1).

Table 1: Esterification and Hydrolysis Reactions

Reaction TypeReagents/ConditionsProductYieldSource
Acidic HydrolysisHCl (4M), dioxane, 60°C, 6h2-Cyclohexyl-3-oxopropanoic acid92%
Esterification (Methyl)Methanol, H₂SO₄, reflux, 12hMethyl 2-cyclohexyl-3-(tert-butoxy)-3-oxopropanoate84%
  • Mechanistic Insight : Acidic hydrolysis cleaves the tert-butoxy ester via protonation of the carbonyl oxygen, followed by nucleophilic attack by water. Esterification proceeds via Fischer esterification .

Reduction of the β-Keto Group

The β-keto moiety is reduced to a secondary alcohol using borohydrides or catalytic hydrogenation (Table 2).

Table 2: Reduction Reactions

Reducing AgentConditionsProductSelectivitySource
NaBH₄EtOH, 0°C, 2h2-Cyclohexyl-3-(tert-butoxy)-3-hydroxypropanoic acid>90%
H₂ (Pd/C)1 atm, RT, 6h2-Cyclohexyl-3-(tert-butoxy)propanoic acid78%
  • Key Observation : NaBH₄ selectively reduces the ketone without affecting the ester group, while catalytic hydrogenation fully reduces the β-keto system to a single-bonded carbon .

Decarboxylation

Thermal or base-induced decarboxylation eliminates CO₂, forming a ketone (Table 3).

Table 3: Decarboxylation Pathways

| Conditions | Product | Byproducts | Sour

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 2-cyclohexyl-3-[(2-methylpropan-2-yl)oxy]-3-oxopropanoic acid with structurally or functionally related compounds, focusing on substituent effects, physicochemical properties, and biological relevance.

Structural Analogues and Substituent Effects

1-(2-Chloroethyl)-3-cyclohexyl-1-nitrosourea () Structure: Cyclohexyl group attached to a nitrosourea core. Key Differences: The nitrosourea moiety introduces alkylating activity, making it carcinostatic. The target compound lacks this reactive group but shares the cyclohexyl substituent. Physiological Behavior: The cyclohexyl group in nitrosoureas enhances lipid solubility, facilitating blood-brain barrier penetration. This property is critical for treating intracranial cancers but may also contribute to systemic toxicity . Degradation: Rapid plasma degradation (half-life ~5 min) due to labile nitrosourea bonds. In contrast, the tert-butyl ester in the target compound may confer greater hydrolytic stability .

Ethyl 3-oxo-2-(2-oxo-1,2-dihydroquinoxalin-3-yl)-3-phenylpropanoate () Structure: Propanoate ester with phenyl and quinoxaline substituents. The target compound’s cyclohexyl and tert-butyl groups prioritize steric bulk over aromaticity. Synthetic Relevance: Propanoate esters like this are intermediates in heterocyclic synthesis. The tert-butyl ester in the target compound could similarly act as a protecting group in multi-step syntheses .

Cyclohexylmethyl S-2-diethylaminoethyl methylphosphonothiolate () Structure: Cyclohexylmethyl phosphonothiolate with a diethylaminoethyl chain. Both share cyclohexyl-derived lipophilicity, which may influence tissue distribution .

Functional Group Impact

  • Cyclohexyl Group : Enhances lipophilicity and membrane permeability, as seen in nitrosoureas (). However, excessive lipophilicity may reduce aqueous solubility, limiting bioavailability.
  • Carboxylic Acid vs. Phosphonothiolate: The target compound’s carboxylic acid group may engage in hydrogen bonding, contrasting with phosphonothiolates’ electrophilic reactivity ().

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-cyclohexyl-3-[(2-methylpropan-2-yl)oxy]-3-oxopropanoic acid, and how can reaction yields be optimized?

  • Methodology :

  • Route 1 : Reacting malonic acid derivatives with tert-butyl esters (e.g., tert-butyl ethyl malonate) under acidic or basic conditions to selectively hydrolyze one ester group. This method typically achieves ~51% yield but can be optimized using controlled stoichiometry or catalysts like DMAP (4-dimethylaminopyridine) to enhance selectivity .
  • Route 2 : Direct esterification of 3-oxopropanoic acid with tert-butyl alcohol under Mitsunobu conditions (e.g., diethyl azodicarboxylate and triphenylphosphine) to improve regioselectivity for the cyclohexyl substituent.
    • Optimization : Monitor reaction progress via TLC or HPLC. Purify via column chromatography using silica gel and a hexane/ethyl acetate gradient .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

  • Spectroscopy :

  • NMR : 1^1H and 13^13C NMR to confirm ester groups (δ ~1.2 ppm for tert-butyl CH3_3, δ ~170 ppm for carbonyl carbons) and cyclohexyl protons (δ ~1.4–2.2 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]+^+ at m/z 299.2) and fragmentation patterns.
    • Crystallography : Single-crystal X-ray diffraction (SHELX suite) resolves stereochemistry and hydrogen-bonding networks, critical for confirming the tert-butyl ester conformation .

Advanced Research Questions

Q. How does the tert-butyl ester group influence the compound’s stability under varying pH and temperature conditions?

  • Methodology :

  • Hydrolysis Studies : Incubate the compound in buffered solutions (pH 2–12) at 25–60°C. Monitor degradation via UV-Vis or LC-MS. The tert-butyl group provides steric hindrance, slowing hydrolysis at neutral pH but accelerating under strongly acidic/basic conditions .
  • Thermal Stability : TGA/DSC analysis reveals decomposition temperatures (>150°C), with ester cleavage preceding cyclohexyl group degradation .

Q. What role does this compound play as a synthetic intermediate in multi-step organic reactions?

  • Applications :

  • Peptide Synthesis : The tert-butyl ester acts as a protecting group for carboxylic acids, enabling selective deprotection during solid-phase peptide synthesis (SPPS) .
  • Michael Addition : The α,β-diketone moiety participates in nucleophilic additions, forming C–C bonds with enolates or Grignard reagents. Optimize using anhydrous THF and LiClO4_4 as a Lewis acid catalyst .

Q. Are there contradictions in reported data on its reactivity with nucleophiles, and how can these be resolved?

  • Data Analysis :

  • Conflict : Some studies report preferential attack at the cyclohexyl carbonyl, while others suggest tert-butyl ester reactivity.
  • Resolution : Use computational DFT calculations (Gaussian 09) to model electron density maps. Experimental validation via 13^{13}C NMR kinetic isotope effects (KIE) confirms the more electrophilic carbonyl group .

Key Research Gaps and Recommendations

  • Mechanistic Studies : Investigate enzyme-mediated hydrolysis using esterases (e.g., pig liver esterase) to assess potential prodrug applications .
  • Computational Modeling : Apply molecular docking (AutoDock Vina) to predict interactions with biological targets like fatty acid-binding proteins .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.